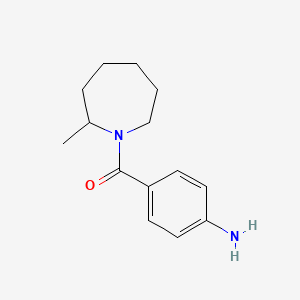
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals. The compound has been studied extensively for its potential use as a painkiller and has also been found to have psychoactive effects. In recent years, U-47700 has gained popularity as a recreational drug, leading to concerns about its safety and potential for abuse.
Wirkmechanismus
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone acts as a selective agonist of the μ-opioid receptor, which is the primary target of opioid drugs. The compound binds to the receptor and activates it, leading to a decrease in the perception of pain and a feeling of euphoria. However, this compound also has significant effects on other opioid receptors, including the κ-opioid receptor and the δ-opioid receptor, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. The compound has also been found to have significant effects on the cardiovascular system, including changes in blood pressure and heart rate. In addition, this compound has been found to have effects on the gastrointestinal system, including nausea and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone has several advantages for use in lab experiments, including its potency and selectivity for the μ-opioid receptor. However, the compound also has significant limitations, including its potential for respiratory depression and its psychoactive effects, which could interfere with experimental results.
Zukünftige Richtungen
There are several future directions for research on (4-Aminophenyl)-(2-methylazepan-1-yl)methanone, including the development of safer and more effective painkillers based on the compound's structure. In addition, further research is needed to understand the mechanisms underlying this compound's psychoactive effects and to develop strategies for mitigating these effects. Finally, research is needed to understand the long-term effects of this compound use on the brain and body, particularly in the context of recreational use.
Synthesemethoden
The synthesis of (4-Aminophenyl)-(2-methylazepan-1-yl)methanone involves several steps, starting with the reaction of 4-chlorobenzonitrile with 2-methylazepan-1-amine to form 4-(2-methylazepan-1-yl)benzonitrile. This intermediate is then reduced with lithium aluminum hydride to form 4-(2-methylazepan-1-yl)benzyl alcohol, which is subsequently reacted with hydrochloric acid and thionyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone has been studied extensively for its potential use as a painkiller. In animal studies, the compound has been found to have potent analgesic effects, with a potency similar to that of morphine. However, this compound has also been found to have significant respiratory depression effects, which could limit its usefulness as a painkiller.
Eigenschaften
IUPAC Name |
(4-aminophenyl)-(2-methylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-5-3-2-4-10-16(11)14(17)12-6-8-13(15)9-7-12/h6-9,11H,2-5,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEMQZDJINTXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1C(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid](/img/structure/B7578086.png)
![N-methyl-N-[2-(methylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7578101.png)
![2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578106.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)

![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)

![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)

![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)
![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)
